![molecular formula C11H5ClF3N3O3 B14332504 5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine CAS No. 102126-91-0](/img/structure/B14332504.png)
5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine is a heterocyclic aromatic compound that contains both pyrimidine and phenoxy groups. The presence of the trifluoromethyl and nitro groups makes it a valuable compound in various chemical and pharmaceutical applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine typically involves the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.
Coupling Reaction: The coupling of the nitro-trifluoromethyl aromatic compound with a pyrimidine derivative.
A common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation reactions followed by coupling reactions using palladium catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and nitro groups can enhance the compound’s binding affinity and specificity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 5-Chloro-2,4,6-trifluoropyrimidine
Uniqueness
5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential for various applications compared to similar compounds.
Propiedades
Número CAS |
102126-91-0 |
|---|---|
Fórmula molecular |
C11H5ClF3N3O3 |
Peso molecular |
319.62 g/mol |
Nombre IUPAC |
5-chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine |
InChI |
InChI=1S/C11H5ClF3N3O3/c12-6-4-16-10(17-5-6)21-9-2-1-7(18(19)20)3-8(9)11(13,14)15/h1-5H |
Clave InChI |
WSISSBNCZJORHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC2=NC=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


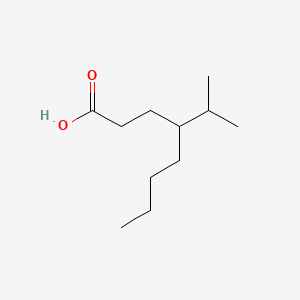
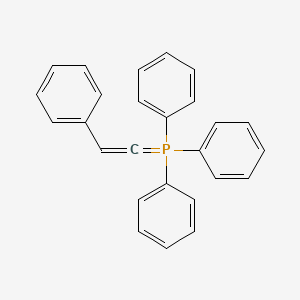
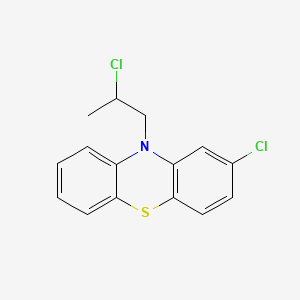

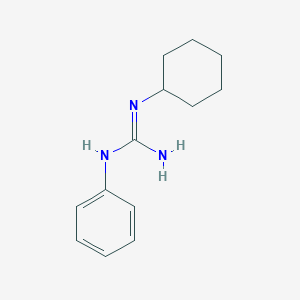
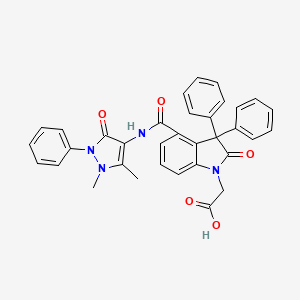
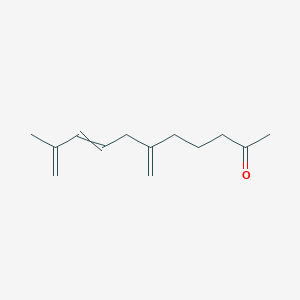
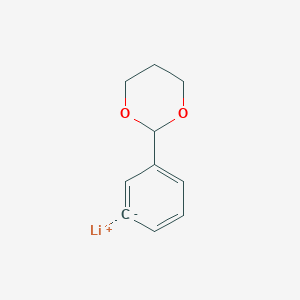

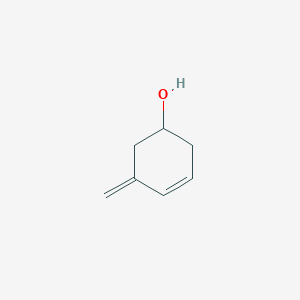
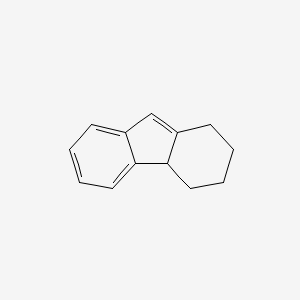
![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)
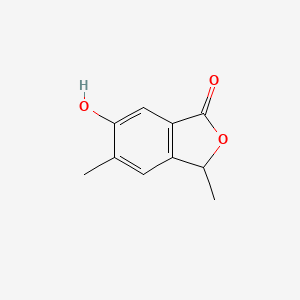
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)
